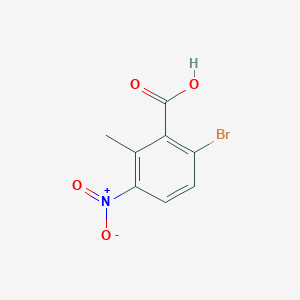

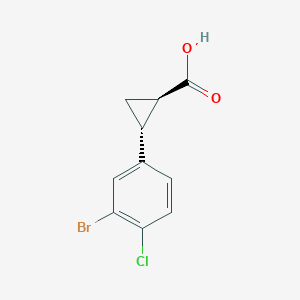

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Enzymatic Synthesis of Chiral Intermediates

A practical enzymatic process was developed for the synthesis of chiral alcohols, serving as vital intermediates for various cyclopropane derivatives, including (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. This process, employing ketoreductase (KRED), showcases high conversion rates and product purity, emphasizing the efficiency of biocatalysis in synthesizing complex molecules relevant to the compound (Guo et al., 2017).

Biological Evaluation of Bromophenol Derivatives

Research on bromophenol derivatives with cyclopropyl moieties revealed that these compounds serve as effective inhibitors for carbonic anhydrase I and II isoforms, and acetylcholinesterase (AChE) enzymes. This indicates potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's. Although the specific compound is not directly mentioned, this study highlights the broader utility of cyclopropane and bromophenol derivatives in medicinal chemistry (Boztaş et al., 2019).

Synthetic Applications and Biological Activity

The utility of cyclopropanecarboxylic acid derivatives extends into synthetic chemistry for preparing N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, demonstrating significant herbicidal and fungicidal activities. This suggests the compound's role as a precursor in synthesizing agriculturally relevant chemicals (Tian et al., 2009).

Substituent Effects on Acidity

The study of substituent effects on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids reveals insights into how different groups affect the acidity of cyclopropane derivatives. This knowledge is crucial for designing compounds with desired reactivity and stability, directly impacting the synthesis strategies for compounds like "(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid" (Kusuyama, 1979).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJINDXMTZIVJI-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630503.png)

![N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2630507.png)

![N-(4-chlorophenyl)-6-(2,6-dimethylmorpholino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2630511.png)

![3-(2-oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2630515.png)

![2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2630517.png)